molecular formula C11H14F3N3O2 B12934338 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one

3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one

Katalognummer: B12934338
Molekulargewicht: 277.24 g/mol
InChI-Schlüssel: DHERTUSRRCVKMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core, an azetidine ring, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the azetidine ring or the pyridinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study enzyme interactions or as a probe to investigate biological pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group might enhance its binding affinity or metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(2-(3-hydroxy-3-methylazetidin-1-yl)ethyl)pyridin-2(1H)-one: Lacks the trifluoromethyl group.

    3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-4(1H)-one: Has a different substitution pattern on the pyridinone ring.

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one might confer unique properties, such as increased lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14F3N3O2

Molekulargewicht

277.24 g/mol

IUPAC-Name

3-amino-1-[2-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethyl]pyridin-2-one

InChI

InChI=1S/C11H14F3N3O2/c12-11(13,14)10(19)6-16(7-10)4-5-17-3-1-2-8(15)9(17)18/h1-3,19H,4-7,15H2

InChI-Schlüssel

DHERTUSRRCVKMI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1CCN2C=CC=C(C2=O)N)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.